p-Aminophenethyltrimethylammonium
Description
p-Aminophenethyltrimethylammonium (pAP) is a quaternary ammonium compound widely studied for its specificity as a sympathetic ganglion stimulant. Its structure consists of a phenethyl backbone with a para-aminophenyl group and a trimethylammonium moiety. pAP exhibits high selectivity for nicotinic acetylcholine receptors (nAChRs) in autonomic ganglia, with minimal activity on postganglionic muscarinic receptors, making it a valuable pharmacological tool .
Key properties include:
- Mechanism: Competitive agonist at ganglionic nAChRs, with log affinity constants (log K) comparable to hexamethonium, a classic ganglionic blocker .
- Specificity: Unlike other ganglion stimulants (e.g., nicotine, dimethylphenylpiperazinium), pAP shows negligible muscarinic or atropine-like activity in tissues like guinea pig ileum .
Properties
CAS No. |
24620-02-8 |
|---|---|
Molecular Formula |
C11H19N2+ |
Molecular Weight |
179.28 g/mol |
IUPAC Name |
2-(4-aminophenyl)ethyl-trimethylazanium |
InChI |
InChI=1S/C11H19N2/c1-13(2,3)9-8-10-4-6-11(12)7-5-10/h4-7H,8-9,12H2,1-3H3/q+1 |
InChI Key |
PXCZGGGXBGRWBU-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCC1=CC=C(C=C1)N |
Canonical SMILES |
C[N+](C)(C)CCC1=CC=C(C=C1)N |
Other CAS No. |
24620-02-8 |
Synonyms |
4-aminophenethyltrimethylammonium 4-aminophenethyltrimethylammonium iodide p-aminophenethyltrimethylammonium PAPETA para-aminophenethyltrimethyammonium |
Origin of Product |
United States |
Comparison with Similar Compounds
Ortho-Isomer: o-Aminophenethyltrimethylammonium (oAP)
The ortho-isomer (oAP) demonstrates distinct pharmacological behavior:
- Receptor Activity : Exhibits muscarine-like properties, as shown by dose ratios <1 in hexamethonium antagonism assays (Fig. 1, ). This contrasts with pAP’s competitive antagonism (dose ratios ~20) .
- Potency: Lower ganglionic specificity due to steric hindrance from the ortho-amino group, reducing nAChR binding efficiency .
Phenethyltrimethylammonium Derivatives
Several derivatives with modified substituents were evaluated (Table 1):
Key Findings :
- Hydrophobic substituents (e.g., C6H11) reduce specificity and introduce partial agonism.
- Electron-withdrawing groups (e.g., m-CF3) abolish activity, while methyl/alkoxy groups enhance blocking effects .
Comparison with Other Ganglion Stimulants
Dimethylphenylpiperazinium (DMPP)
Lobeline
Nicotine
- Muscarinic Activity : At high concentrations, nicotine activates postganglionic muscarinic receptors, unlike pAP .
- Dose Ratios: Non-linear hexamethonium antagonism, indicating non-competitive binding .
Mechanistic Insights from Hexamethonium Antagonism
Hexamethonium’s antagonism of pAP follows competitive kinetics (dose ratio ~20), consistent with shared binding sites on nAChRs (Fig. 1, ). In contrast:
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